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molecular formula C14H15NO2 B3155504 4-(3-Ethoxyphenoxy)aniline CAS No. 801989-82-2

4-(3-Ethoxyphenoxy)aniline

Cat. No. B3155504
M. Wt: 229.27 g/mol
InChI Key: BBAMFGKQKILOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722695B2

Procedure details

A solution of 1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene (Intermediate 3, 4 g) and tin chloride monohydrate (28.8 g, 139 mmol) in ethyl acetate (200 mL) was heated at reflux overnight (15 hours). The reaction mixture was cooled down. It was then diluted with ethyl acetate (50 mL), washed with saturated NaHCO3 (100 mL), brine (100 mL) and dried over sodium sulphate. After evaporation of the volatiles, the residue was purified by an SCX (wash of the column with methanol, adsorption of the compound, wash with methanol (3CV), desorption with 2N methanolic ammonia (3CV)). Evaporation afforded the title compound (2.9 g).
Name
1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene
Quantity
4 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:5]=1)[CH3:2].O.[Sn](Cl)(Cl)(Cl)Cl>C(OCC)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([O:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:7]=[CH:8][CH:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene
Quantity
4 g
Type
reactant
Smiles
C(C)OC1=CC(=CC=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC(=CC=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
28.8 g
Type
reactant
Smiles
O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight (15 hours)
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
WASH
Type
WASH
Details
washed with saturated NaHCO3 (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation of the volatiles
CUSTOM
Type
CUSTOM
Details
the residue was purified by an SCX (
WASH
Type
WASH
Details
wash of the column with methanol, adsorption of the compound
WASH
Type
WASH
Details
wash with methanol (3CV), desorption with 2N methanolic ammonia (3CV))
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)OC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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